REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[Li]CCCC.C1C[O:17][CH2:16]C1>>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH:16]=[O:17])[N:3]=1
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
This solution was stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed Et2O
|
Type
|
CUSTOM
|
Details
|
24.2 mL (300 mmol) of anhydrous degassed DMF
|
Type
|
ADDITION
|
Details
|
was added dropwise with rapid stirring
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature (RT) overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
100 mL of 1.0 M aq. HCl was added slowly
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed with 3×50 mL Et2O
|
Type
|
WASH
|
Details
|
washed with 3×50 mL H2O and 3×50 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide an orange oil
|
Type
|
CUSTOM
|
Details
|
The oil was triturated with hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |